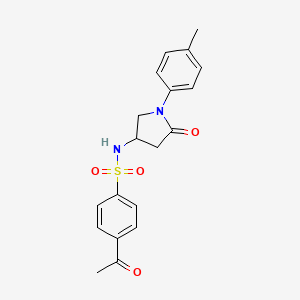
4-乙酰基-N-(5-氧代-1-(对甲苯基)吡咯烷-3-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonamide group, and an acetyl group
科学研究应用
4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.
Sulfonamide Formation: The benzenesulfonamide group is introduced through a sulfonation reaction using benzenesulfonyl chloride and a base.
Acetylation: The final step involves the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
作用机制
The mechanism of action of 4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
- 4-acetyl-N-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)benzenesulfonamide
Uniqueness
4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
生物活性
4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines various functional groups, including an acetyl group, a pyrrolidine moiety, and a benzenesulfonamide structure, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple organic reactions:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino acid derivatives.
- Introduction of the p-Tolyl Group : This is done via Friedel-Crafts alkylation using p-tolyl chloride.
- Sulfonamide Formation : The benzenesulfonamide group is introduced through sulfonation using benzenesulfonyl chloride.
- Acetylation : The final step involves acetylating the nitrogen atom with acetic anhydride or acetyl chloride.
Antimicrobial Properties
Research indicates that compounds similar to 4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, compounds derived from benzenesulfonamides have shown effective inhibition against various bacterial strains:
- Minimum Inhibitory Concentrations (MIC) :
Anti-inflammatory Activity
In vivo studies have demonstrated that related compounds exhibit potent anti-inflammatory effects. For example, certain benzenesulfonamides inhibited carrageenan-induced rat paw edema significantly, showing percentages of inhibition ranging from 87% to nearly 95% at varying concentrations .
The biological activity of 4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide appears to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and catalysis.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Study on Antimicrobial Activity
A study evaluated the antibacterial properties of similar pyrrolidine derivatives, revealing that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The results highlighted that structural modifications significantly impact biological efficacy, emphasizing the importance of the pyrrolidine ring and substituents like the p-tolyl group in enhancing antimicrobial action .
In Vivo Anti-inflammatory Studies
In another study, related benzenesulfonamides were tested for anti-inflammatory effects in animal models. The results indicated substantial reductions in inflammation markers, suggesting that these compounds could serve as potential therapeutic agents for inflammatory conditions .
属性
IUPAC Name |
4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-3-7-17(8-4-13)21-12-16(11-19(21)23)20-26(24,25)18-9-5-15(6-10-18)14(2)22/h3-10,16,20H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKPFMSDCYHND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














